3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one
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Overview
Description
3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alcohols and hydrocarbons.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes and signaling pathways, leading to its observed pharmacological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (E)-1,3-bis(4-methylphenyl)prop-2-en-1-one
- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- 3,3-Bis(4-hydroxy-2-methylphenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide
Uniqueness
3-Hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one is unique due to its hydroxyl group, which enhances its reactivity and potential biological activities. This functional group allows for additional hydrogen bonding and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-hydroxy-1,3-bis(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O2/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-11,18H,1-2H3 |
InChI Key |
BEAQJCSIBXPJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
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